molecular formula C10H7N3 B12893276 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-65-6

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12893276
CAS No.: 87388-65-6
M. Wt: 169.18 g/mol
InChI Key: FOOKWHOLCNLINP-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that contains both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between a pyridine halide and a pyrrole boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of pyridine and pyrrole rings, which imparts distinct electronic and steric properties, making it a versatile scaffold for drug design and material science .

Properties

IUPAC Name

4-pyridin-2-yl-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-8-6-12-7-9(8)10-3-1-2-4-13-10/h1-4,6-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOKWHOLCNLINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CNC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575393
Record name 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87388-65-6
Record name 4-(Pyridin-2-yl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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